molecular formula C10H7NO4 B1366841 5-(3-Pyridinyloxy)-2-furoic acid CAS No. 852180-39-3

5-(3-Pyridinyloxy)-2-furoic acid

Cat. No.: B1366841
CAS No.: 852180-39-3
M. Wt: 205.17 g/mol
InChI Key: ZTYMSWYWSCYFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Pyridinyloxy)-2-furoic acid is an organic compound that features a furan ring substituted with a pyridinyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Pyridinyloxy)-2-furoic acid typically involves the reaction of 3-pyridinyloxy derivatives with furoic acid precursors. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(3-Pyridinyloxy)-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridinyloxy group can be reduced to form pyridyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furanones and pyridinyloxy-furanones.

    Reduction: Pyridyl-furan derivatives.

    Substitution: Various substituted pyridinyloxy-furan compounds.

Scientific Research Applications

5-(3-Pyridinyloxy)-2-furoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Pyridinyloxy)-2-furoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a furan ring with a pyridinyloxy group allows for versatile chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

5-pyridin-3-yloxyfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-10(13)8-3-4-9(15-8)14-7-2-1-5-11-6-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYMSWYWSCYFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427622
Record name 5-(3-Pyridinyloxy)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-39-3
Record name 5-(3-Pyridinyloxy)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.